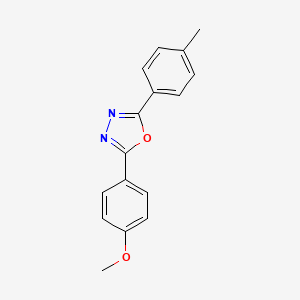

2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole derivatives demonstrate significant utility in the field of corrosion inhibition. These compounds are particularly effective in preventing corrosion of metals, such as steel, in acidic environments. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been shown to provide excellent corrosion inhibition for mild steel in sulfuric acid media, with efficiencies exceeding 96% (Bouklah et al., 2006). This inhibition is believed to occur through the adsorption of the oxadiazole molecules onto the metal surface, following the Langmuir adsorption isotherm model.

Antimicrobial Activity

Oxadiazole derivatives, including this compound, have demonstrated promising antimicrobial properties. Research has shown that these compounds are effective against a range of bacterial strains. For instance, certain 1,3,4-oxadiazole derivatives have been found to exhibit significant antibacterial activity, with notable effectiveness against various strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Anticancer Potential

Compounds containing the 1,3,4-oxadiazole moiety, such as this compound, have shown potential in cancer research. Studies have evaluated these compounds for their ability to inhibit tumor growth and their effectiveness against various cancer cell lines. Some derivatives of 1,3,4-oxadiazole have been tested for anticancer activity and have demonstrated moderate inhibitory effects in various assays (Faheem, 2018).

Antioxidant Properties

The antioxidant potential of 1,3,4-oxadiazole derivatives is another area of interest in scientific research. These compounds, including variants of this compound, have been studied for their ability to scavenge free radicals. The results indicate that these compounds possess varying degrees of antioxidant activity, which could be valuable in the development of new therapeutic agents (Dinesha et al., 2014).

Liquid Crystal Properties

Some 1,3,4-oxadiazole derivatives, including this compound, have shown interesting liquid crystalline properties. These materials exhibit phases such as nematic and smectic C, which are important for applications in display technologies. The large range of stability of these mesophases makes themattractive for use in various liquid crystal devices. Research has highlighted the synthesis and liquid-crystalline properties of certain 1,3,4-oxadiazole derivatives, demonstrating their potential in this field (Cioancă et al., 2011).

Enzyme Activity Modulation

1,3,4-oxadiazole derivatives have been studied for their effects on various enzyme activities. These studies are crucial in understanding how these compounds can be used in therapeutic applications. For instance, a bis-1,3,4-oxadiazole containing a glycine moiety has been synthesized and shown to modulate the activities of transferase enzymes, which are key in various metabolic processes. This compound exhibited activation on some enzymes and inhibitory effects on others, showcasing the diverse biological activities of these molecules (Tomi et al., 2010).

Antidiabetic Potential

The potential of 1,3,4-oxadiazole derivatives in the treatment of diabetes has been explored, with some compounds exhibiting significant antidiabetic activity. These findings are important as they open up new avenues for the development of novel antidiabetic drugs. Research in this area includes the synthesis and evaluation of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives for their antiglycation activity, which is a key factor in diabetes management (Taha et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods:

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-3-5-12(6-4-11)15-17-18-16(20-15)13-7-9-14(19-2)10-8-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXLZQXWQMBYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-1-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-3-hydroxypropan-1-one](/img/structure/B5441808.png)

![4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5441821.png)

![2,7-di-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5441829.png)

![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-methyl-1-oxopentan-2-amine](/img/structure/B5441848.png)

![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-6-methoxyphenoxy}propanoic acid](/img/structure/B5441852.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-phenylethanamine hydrochloride](/img/structure/B5441859.png)

![N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride](/img/structure/B5441867.png)

![METHYL (E)-2-CYANO-3-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-PROPENOATE](/img/structure/B5441875.png)

![METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5441896.png)

![4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde](/img/structure/B5441898.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5441915.png)